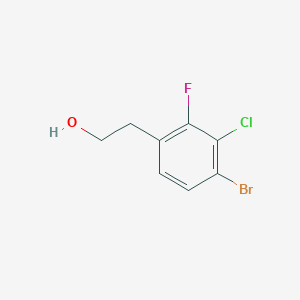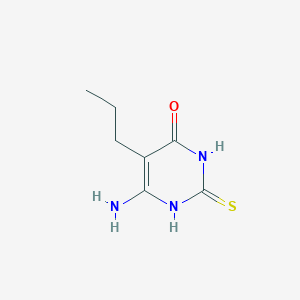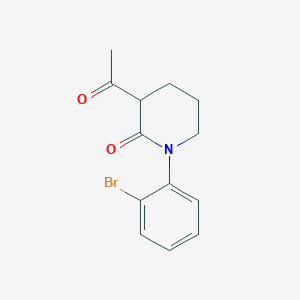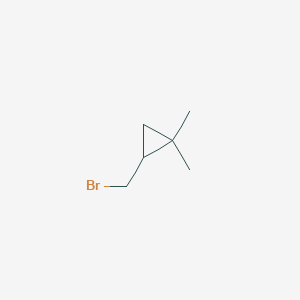
N-(prop-2-en-1-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-en-1-yl)cyclopropanamine: is an organic compound with the molecular formula C6H11N. It is a cyclopropane derivative with an allyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylation of Cyclopropanamine: One common method involves the allylation of cyclopropanamine using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of cyclopropanone with allylamine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for N-(prop-2-en-1-yl)cyclopropanamine are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(prop-2-en-1-yl)cyclopropanamine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form N-(prop-2-en-1-yl)cyclopropylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides or amides.
Reduction: N-(prop-2-en-1-yl)cyclopropylamine.
Substitution: Various substituted cyclopropanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(prop-2-en-1-yl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)cyclopropanamine depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the cyclopropane ring and the electron-donating properties of the allyl group. These features make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
N-(propan-2-yl)cyclopropanamine: This compound has an isopropyl group instead of an allyl group, which affects its reactivity and applications.
N-(prop-2-yn-1-yl)cyclopropanamine: This compound has a propynyl group, which introduces additional reactivity due to the presence of a triple bond.
Uniqueness: N-(prop-2-en-1-yl)cyclopropanamine is unique due to the presence of both a strained cyclopropane ring and an allyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-prop-2-enylcyclopropanamine |
InChI |
InChI=1S/C6H11N/c1-2-5-7-6-3-4-6/h2,6-7H,1,3-5H2 |
InChI Key |
DSZJHTGYRGFVKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
![3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13261710.png)
![1-[2-Amino-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B13261711.png)
![2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B13261716.png)
![3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13261723.png)


![[2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13261739.png)

![N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine](/img/structure/B13261745.png)


![1-methyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B13261772.png)
![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13261773.png)
